1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO2 and its molecular weight is 371.99. The purity is usually 95%.
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Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from adamantane. Here’s a simplified outline:
Step 1: Adamantane is reacted with a brominating agent (e.g., Br2) to form 1-bromoadamantane.
Step 2: The bromo derivative undergoes nucleophilic substitution with 2-hydroxyethanol to produce 2-(1-adamantyl)ethanol.
Step 3: This intermediate is then reacted with 3-methylpiperidine in the presence of a base like NaOH to yield the desired compound.
Step 4: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
2. Industrial Production Methods: On an industrial scale, the production might employ flow chemistry techniques to enhance yield and efficiency. Continuous reaction setups help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1. Types of Reactions: The compound undergoes various chemical reactions:
Oxidation: Mild oxidation conditions can lead to the formation of adamantanone derivatives.
Reduction: Reduction reactions typically reduce the piperidine ring to secondary amines.
Substitution: Nucleophilic substitutions can occur at the piperidine nitrogen or at the hydroxyl group of the ethanol moiety.
2. Common Reagents and Conditions:
Oxidation: Agents like PCC (Pyridinium chlorochromate) or KMnO4 are used under controlled conditions.
Reduction: Catalysts like Pd/C or Pt/C in the presence of hydrogen gas.
Substitution: Strong bases like NaH or nucleophiles such as alkyl halides.
3. Major Products:
Oxidation Products: Oxidized alcohol derivatives or ketones.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Substituted piperidine or ethoxy derivatives.
Scientific Research Applications
The compound has significant applications across various scientific fields:
1. Chemistry: It's a versatile intermediate for synthesizing more complex molecules due to its functional groups.
2. Biology: The compound is studied for its interaction with biological macromolecules, potentially serving as a scaffold in drug design.
3. Medicine: Its structure suggests potential use in neurological research, particularly for conditions that might benefit from the compound's interaction with neurotransmitter systems.
4. Industry: In industrial contexts, the compound might be used as a precursor in the synthesis of polymeric materials or as a stabilizer for certain chemical formulations.
Mechanism of Action
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride interacts with biological targets through its adamantane and piperidine moieties. The adamantane structure is known for its ability to interact with hydrophobic pockets in proteins, potentially disrupting protein-protein interactions. The piperidine ring might mimic neurotransmitter structures, leading to potential binding to receptors or enzymes in the nervous system, modulating their activity.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as 1-(2-(adamantan-1-yl)ethoxy)-2-(piperidin-1-yl)ethanol, 1-(2-(adamantan-1-yl)ethoxy)-3-(pyridin-3-yl)propan-2-ol hydrochloride, and 1-(2-(adamantan-1-yl)ethoxy)-3-(3-chloropiperidin-1-yl)propan-2-ol hydrochloride, the unique presence of the 3-methylpiperidine differentiates our compound. This small structural variation can significantly alter its pharmacokinetic properties, biological activity, and its interaction with molecular targets, making it a unique candidate for specific research applications.
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Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-16-3-2-5-22(13-16)14-20(23)15-24-6-4-21-10-17-7-18(11-21)9-19(8-17)12-21;/h16-20,23H,2-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAXABZLCVAJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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